(3-(苯并[d][1,3]二氧杂环-5-基)吡咯烷-1-基)(5-苯基异恶唑-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The detailed synthesis process involves several steps including bromination, N-Boc protection, and Pd-catalyzed C-N cross-coupling .科学研究应用
Anticancer Activity
The core structure of this compound, particularly the benzo[d][1,3]dioxol-5-yl moiety, has been associated with anticancer properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . These studies have led to the identification of analogs with potent activity, suggesting that this compound could serve as a template for further optimization in the development of new anticancer agents.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding the relationship between the chemical structure of a compound and its biological activity. The compound has been used in SAR studies to develop a comprehensive understanding of the indole anticancer molecules . These studies help in identifying the functional groups critical for the activity and optimizing the lead compounds for better efficacy.
Cell Cycle Arrest and Apoptosis Induction
Mechanistic studies on derivatives of this compound have revealed that certain analogs can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is significant in cancer therapy as it helps in stopping the proliferation of cancer cells and triggering their programmed death.
Antitubulin Agents
The indole nucleus found in this compound is a privileged structural motif in the design of antitubulin agents. These agents target microtubules in cancer cells, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . The compound’s derivatives could potentially be optimized to enhance their antitubulin activity, making them valuable in cancer treatment.
Design and Synthesis of Novel Compounds
The compound serves as a starting point for the design and synthesis of novel compounds with potential pharmaceutical applications. By modifying different parts of the molecule, researchers can synthesize a variety of structurally diverse molecules with distinctive mechanisms of action .
Pharmaceutical and Biological Applications
The benzo[d][1,3]dioxol moiety present in the compound is known to be a part of various compounds with important pharmaceutical and biological applications. These include antitumor, antimicrobial, COX-2 inhibitor, and anti-JH activities . This highlights the versatility of the compound as a precursor for developing a range of bioactive molecules.
作用机制
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been studied for their anticancer activity against various cancer cell lines . The primary targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of action
These compounds often interact with their targets by binding to the active site, which can inhibit the function of the target protein. For example, some compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical pathways
The affected pathways often involve cell cycle regulation and apoptosis. Inhibition of the target protein can lead to cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .
Result of action
The result of the compound’s action would be the inhibition of cancer cell proliferation and induction of apoptosis, leading to the death of cancer cells .
属性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(17-11-19(27-22-17)14-4-2-1-3-5-14)23-9-8-16(12-23)15-6-7-18-20(10-15)26-13-25-18/h1-7,10-11,16H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTGZBDFSHGGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。